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molecular formula C11H14O3 B8570509 2-Isopropyl-3-Methoxybenzoic Acid

2-Isopropyl-3-Methoxybenzoic Acid

Cat. No. B8570509
M. Wt: 194.23 g/mol
InChI Key: QYHMPRAUVJVVEH-UHFFFAOYSA-N
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Patent
US06335459B1

Procedure details

A solution of 2-(2-isopropyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (6.18 g, 25 mmol) in 35% solution of sulfuric acid (40 mL) was stirred at reflux for 48 hours. Upon cooling, solid sodium hydroxide (18.15 g) was slowly added. The reaction mixture was extracted with diethyl ether, and the combined organic extracts were extracted with sodium bicarbonate solution. The bicarbonate extracts were then acidified with 3N hydrochloric acid, filtered and dried to give 2-isopropyl-3-methoxybenzoic acid as a white crystalline solid (1.73 g, 35.7%).
Name
2-(2-isopropyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Quantity
6.18 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[C:12]1[O:13]CC(C)(C)N=1)([CH3:3])[CH3:2].[OH-:19].[Na+]>S(=O)(=O)(O)O>[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[C:12]([OH:13])=[O:19])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
2-(2-isopropyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Quantity
6.18 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1OC)C=1OCC(N1)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
18.15 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the combined organic extracts were extracted with sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=O)O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 35.7%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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